molecular formula C14H27N3O2 B1501770 3-(Piperidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 885275-11-6

3-(Piperidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No. B1501770
CAS RN: 885275-11-6
M. Wt: 269.38 g/mol
InChI Key: XQUKBFCAOSSEKZ-UHFFFAOYSA-N
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Description

3-(Piperidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester, also known as P4C, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. P4C is a derivative of proline, a naturally occurring amino acid, and is synthesized using specific methods.

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is not fully understood, but it is believed to act on various molecular targets in the brain. This compound has been shown to modulate the activity of various neurotransmitter systems such as GABA, glutamate, and dopamine. This compound has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in animal models. This compound has been shown to increase the levels of various neurotransmitters such as GABA and dopamine in the brain. This compound has also been shown to reduce the levels of oxidative stress markers and pro-inflammatory cytokines, which may contribute to its neuroprotective effects. This compound has also been shown to exhibit anticonvulsant and antinociceptive effects in animal models.

Advantages and Limitations for Lab Experiments

3-(Piperidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester has several advantages for lab experiments, including its ease of synthesis, low toxicity, and high stability. This compound is also relatively inexpensive compared to other compounds used in neuroscience research. However, this compound has some limitations for lab experiments, including its limited solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for the study of 3-(Piperidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester. One area of research is the development of new drugs based on the this compound scaffold for the treatment of various neurological diseases. Another area of research is the elucidation of the mechanism of action of this compound at the molecular level. Further studies are also needed to determine the potential side effects and toxicity of this compound in animal models and humans. Additionally, the development of new synthetic methods for this compound may lead to the discovery of new derivatives with improved biological activity.

Scientific Research Applications

3-(Piperidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. This compound has been shown to exhibit a wide range of biological activities such as anticonvulsant, antinociceptive, and neuroprotective effects. This compound has also been studied for its potential use as a scaffold for the development of new drugs targeting various diseases such as epilepsy, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

tert-butyl 3-(piperidin-4-ylamino)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-9-6-12(10-17)16-11-4-7-15-8-5-11/h11-12,15-16H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUKBFCAOSSEKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696004
Record name tert-Butyl 3-[(piperidin-4-yl)amino]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885275-11-6
Record name 1,1-Dimethylethyl 3-(4-piperidinylamino)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-[(piperidin-4-yl)amino]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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